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The table below summarizes the most effective modern metabolic engineering strategies for increasing

daptomycin titers in S. roseosporus.

Fold
- . Key Outcome
Strategy Specific Genetic . Increase Reference
o (Daptomycin )
Category Modifications Titer) vs. Wild- | Year
Type
Aspartate Inhibition of Asp degradation 167.4 yg/mL ~1.7-fold [1] (2024)
Precursor genes (acsA4, pta,
Enhancement pyrB, pyrC) via CRISPRI.
Overexpression of Asp 168.0 yg/mL ~1.8-fold [1] (2024)
synthesis genes (aspC,
gdhA, ppc, ecaA).
Chassis Strain Deletion of a 21.1 kb red 185.8 pg/mL ~1.8-fold [1] (2024)

Construction pigment BGC; replacement of
native dptEp with strong
kasOp* promoter.
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. . Key Outcome Fold
Strategy Specific Genetic . Increase Reference
e - (Daptomycin .
Category Modifications Titer) vs. Wild- | Year
Type
Combined & Application of Asp 302.0 pg/mL ~2.1-fold [1] (2024)
Integrated enhancement strategies to
Approaches the engineered chassis
strain.
Cloning and duplication of the  274.6 pg/mL ~2.4-fold [1] (2024)
engineered DAP BGC in the
chassis strain.
Full combination of all above 350.7 pg/mL 2.6-fold [1] (2024)
strategies (precursor, (highest reported
chassis, BGC engineering). in shake-flask)
Ribosome Genome shuffling for multiple  324.0 mg/L 4-fold vs. [2] (2018)
Engineering antibiotic resistance parent W2
(Paromomycin, Rifampicin, strain

etc.).

Detailed Experimental Protocols

Enhancing Aspartate Precursor Supply

This protocol is based on the combination of CRISPRi and gene overexpression as described in [1].

¢ CRISPRI for Gene Suppression:

o Target Selection: Identify genes in competing or degradation pathways that consume
aspartate. Key targets include acsA4 (acetyl-CoA synthetase), pta (phosphate
acetyltransferase), py rB (aspartate transcarbamoylase), and pyrC (dihydroorotase).

o sgRNA Design: Design and synthesize single-guide RNAs (sgRNAs) with high specificity to the
promoter or coding regions of the target genes.
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o Vector Construction: Clone the sgRNA sequences into a CRISPRI plasmid containing a
dCas9 gene under a constitutive promoter.

o Strain Transformation: Introduce the constructed plasmid into the wild-type S. roseosporus
strain via protoplast transformation.

o Screening: Screen for successful transformants using appropriate antibiotics and verify gene
knockdown via qRT-PCR.

¢ Gene Overexpression:

o Gene Selection: Select genes for the aspartate synthesis pathway: aspC (aspartate
aminotransferase), gdhA (glutamate dehydrogenase), ppc (phosphoenolpyruvate carboxylase),
and ecaA (carbonic anhydrase).

o Promoter Engineering: Clone these genes into an expression vector under the control of the
strong, constitutive promoter kasOp*.

o Co-overexpression: Construct a multi-gene operon or co-transform individual plasmids to
overexpress all four genes simultaneously in the host strain.

o Fermentation & Validation: Ferment the engineered strain in a defined medium and measure
daptomyecin titer using HPLC and intracellular aspartate levels via metabolomic analysis.

Ribosome Engineering and Genome Shuffling

This method, from [2], involves introducing antibiotic resistance to manipulate cellular machinery.

¢ Parent Strain Preparation: Start with a parent strain (e.g., W2) and create a library of mutants
through random mutagenesis (e.g., using NTG - N-methyl-N'-nitro-N-nitrosoguanidine).

e Primary Screening: Screen the mutant library on plates containing sub-inhibitory concentrations of
antibiotics like paromomycin, rifampicin, neomycin, and gentamicin. Select mutants that show
resistance.

¢ Genome Shuffling:

o Prepare protoplasts from the selected antibiotic-resistant mutants.

o Fuse the protoplasts using polyethylene glycol (PEG).

o Regenerate the fused protoplasts on a hypertonic medium.

o Screen the regenerated fusants for high daptomycin production in shake-flask fermentations.

e Validation: Identify the best-performing fusant (e.g., PRGN21). Measure the transcriptional levels of
key daptomycin biosynthetic genes (e.g., dptE) via gqRT-PCR to confirm enhanced expression.
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Reqgulatory Network Governing Daptomycin
Biosynthesis

Understanding the regulatory network is crucial for rational strain design. The daptemycin BGC lacks

typical cluster-situated regulators and is controlled by a complex global regulatory network [3].

The following diagram illustrates the core transcriptional cascade that regulates daptomycin production,

integrating findings from recent studies.
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Regulatory network shows DasR repression and AdpA activation of daptomycin genes.

Pathway Engineering and Combinatorial Strategy

A systems-level, combinatorial approach is the most effective way to maximize yield. The following

workflow integrates multiple independent strategies.
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Combinatorial metabolic engineering workflow for daptomycin overproduction.

Key Takeaways for Researchers

e Combinatorial Strategies are Superior: The highest yields are achieved by synergistically
combining multiple approaches, such as precursor enhancement, chassis optimization, and BGC
engineering [1].

o Target Aspartate Supply: Daptomycin contains three aspartate residues, making the aspartate
biosynthetic pathway a prime target for metabolic engineering [1].

¢ Eliminate Competitive Pathways: Deleting the red pigment BGC removes a competitive metabolic
sink, freeing resources for daptomycin production and simplifying purification [1].
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¢ Manipulate Global Regulators: Engineering global regulators like DasR and AdpA provides a
powerful lever to unlock the full potential of the biosynthetic machinery [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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